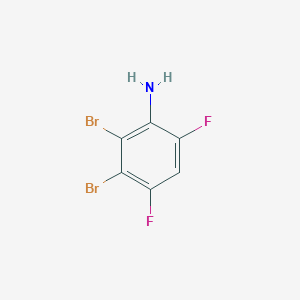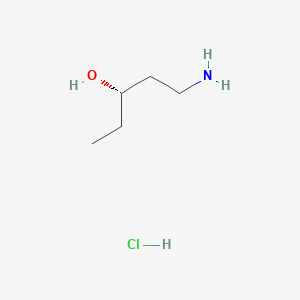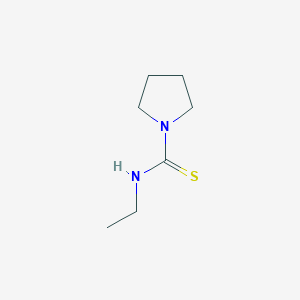
N-Ethylpyrrolidine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethylpyrrolidine-1-carbothioamide: is an organic compound with the molecular formula C₇H₁₄N₂S It belongs to the class of heterocyclic compounds, specifically those containing a pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethylpyrrolidine-1-carbothioamide typically involves the reaction of pyrrolidine with ethyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Pyrrolidine+Ethyl isothiocyanate→this compound
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反応の分析
Types of Reactions
N-Ethylpyrrolidine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield this compound sulfoxide, while reduction with lithium aluminum hydride may produce N-ethylpyrrolidine.
科学的研究の応用
N-Ethylpyrrolidine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which N-Ethylpyrrolidine-1-carbothioamide exerts its effects involves interactions with various molecular targets. The thiocarbonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and inflammation.
類似化合物との比較
N-Ethylpyrrolidine-1-carbothioamide can be compared with other similar compounds, such as:
N-Methylpyrrolidine-1-carbothioamide: Similar structure but with a methyl group instead of an ethyl group.
N-Propylpyrrolidine-1-carbothioamide: Contains a propyl group, leading to different chemical properties and reactivity.
N-Ethylpyrrolidine-1-carboxamide: Similar structure but with a carboxamide group instead of a thiocarbonyl group.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
特性
分子式 |
C7H14N2S |
|---|---|
分子量 |
158.27 g/mol |
IUPAC名 |
N-ethylpyrrolidine-1-carbothioamide |
InChI |
InChI=1S/C7H14N2S/c1-2-8-7(10)9-5-3-4-6-9/h2-6H2,1H3,(H,8,10) |
InChIキー |
JGGCRUANSZCQMT-UHFFFAOYSA-N |
正規SMILES |
CCNC(=S)N1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-Benzo[d]imidazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13099878.png)
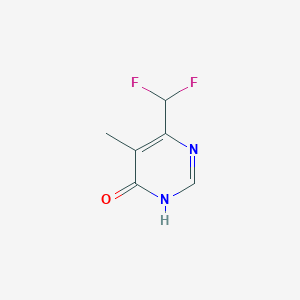
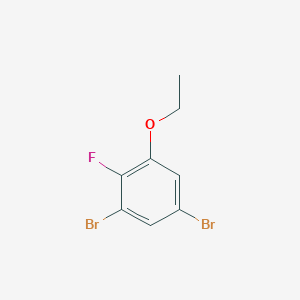
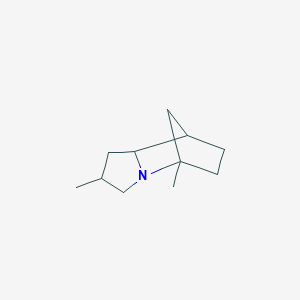

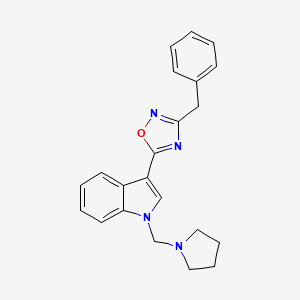

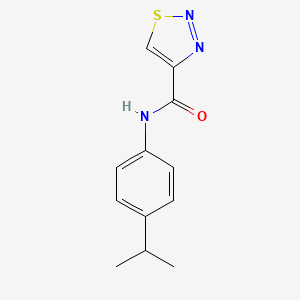

![N-(7-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B13099947.png)

